FTI 277 HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de FTI 277 est un inhibiteur puissant et sélectif de la transférase de farnésyle, une enzyme responsable de la modification post-traductionnelle des protéines par farnélysation. Ce composé est particulièrement efficace pour inhiber la farnélysation des protéines Ras, qui jouent un rôle crucial dans les voies de signalisation cellulaire liées à la croissance et à la différenciation. Le chlorhydrate de FTI 277 a montré des promesses dans diverses applications de recherche scientifique, notamment la thérapie du cancer et l'inhibition des infections virales .

Applications De Recherche Scientifique

FTI 277 hydrochloride has a wide range of scientific research applications:

Cancer Therapy: It inhibits the farnesylation of Ras proteins, which are often mutated in cancers, thereby blocking oncogenic signaling pathways.

Viral Infection Inhibition: It has been shown to inhibit the replication of hepatitis delta virus by preventing the farnesylation of viral proteins.

Cell Biology: Used to study the role of farnesylation in various cellular processes, including cell cycle regulation and apoptosis.

Immunology: It has been used to modulate immune responses in models of sepsis and other inflammatory conditions.

Mécanisme D'action

Target of Action

FTI 277 HCl is a potent and selective inhibitor of farnesyl transferase (FTase) . This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras family of proteins .

Mode of Action

This compound acts by inhibiting the farnesylation process of the Ras proteins . Specifically, it antagonizes both H-Ras and K-Ras oncogenic signaling . The inhibition of these Ras proteins disrupts their ability to transmit signals for cell growth and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Ras signaling pathway . By inhibiting the farnesylation of Ras proteins, this compound disrupts the normal functioning of this pathway. This leads to a decrease in the transmission of growth and differentiation signals within the cell .

Result of Action

This compound’s inhibition of the Ras signaling pathway results in a decrease in cell growth and an increase in apoptosis . Additionally, it has been shown to effectively clear hepatitis delta virus (HDV) viremia .

Analyse Biochimique

Biochemical Properties

FTI 277 HCl acts as a potent inhibitor of the enzyme farnesyltransferase, which is responsible for the post-translational modification of proteins, including the Ras proteins . This inhibition disrupts the normal function of these proteins, affecting various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to inhibit cell growth and induce apoptosis in various cell types . It has also been found to inhibit the migration and invasion of cells in a time- and dose-dependent manner . Furthermore, this compound can inhibit hepatitis delta virus (HDV) infection .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of farnesyltransferase, leading to the disruption of Ras protein processing . This results in the accumulation of inactive Ras-Raf complexes in the cytoplasm, thereby blocking oncogenic Ras signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, treatment with this compound has been shown to lead to a significant decrease in the survival of radioresistant cells . The effect of this compound is accompanied by a stimulation of postmitotic cell death and a reduction in G2/M-phase arrest in both cell types .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in inhibiting viremia in mice infected with hepatitis delta virus . The effectiveness of this compound in these models is dose-dependent .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein farnesylation, a key process in the post-translational modification of proteins . By inhibiting farnesyltransferase, this compound disrupts this pathway, affecting the function of proteins such as Ras .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with farnesyltransferase, which is typically located in the cytoplasm . By inhibiting this enzyme, this compound may affect the localization of the proteins it modifies .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de FTI 277 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de modifications de groupe fonctionnel. Les étapes clés incluent :

Formation du noyau biphényle : Ceci est réalisé par une réaction de couplage de Suzuki entre un acide boronique et un dérivé benzénique halogéné.

Introduction du méthyl ester de méthionine : Cette étape implique la réaction du noyau biphényle avec le méthyl ester de méthionine en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide.

Addition du groupe amino-mercaptopropyle : Ceci est effectué par une réaction de substitution nucléophile, où le groupe amino-mercaptopropyle est introduit dans le noyau biphényle.

Formation du chlorhydrate : La dernière étape implique la conversion de la base libre en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique

Méthodes de production industrielle

La production industrielle de chlorhydrate de FTI 277 suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu pour les réactions de couplage, des systèmes de purification automatisés et des mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de FTI 277 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe thiol dans la partie amino-mercaptopropyle peut être oxydé pour former des disulfures.

Réduction : Les liaisons disulfure formées peuvent être réduites en thiols à l'aide d'agents réducteurs comme le dithiothréitol.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, permettant une fonctionnalisation supplémentaire.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou iode dans des conditions douces.

Réduction : Dithiothréitol ou tris(2-carboxyethyl)phosphine.

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base comme la triéthylamine.

Principaux produits formés

Oxydation : Dérivés disulfure.

Réduction : Dérivés du thiol libre.

Substitution : Dérivés alkylés ou acylés.

Applications de recherche scientifique

Le chlorhydrate de FTI 277 a une large gamme d'applications de recherche scientifique :

Thérapie du cancer : Il inhibe la farnélysation des protéines Ras, qui sont souvent mutées dans les cancers, bloquant ainsi les voies de signalisation oncogéniques.

Inhibition des infections virales : Il a été démontré qu'il inhibait la réplication du virus de l'hépatite delta en empêchant la farnélysation des protéines virales.

Biologie cellulaire : Utilisé pour étudier le rôle de la farnélysation dans divers processus cellulaires, notamment la régulation du cycle cellulaire et l'apoptose.

Immunologie : Il a été utilisé pour moduler les réponses immunitaires dans les modèles de sepsis et autres affections inflammatoires.

Mécanisme d'action

Le chlorhydrate de FTI 277 exerce ses effets en inhibant la transférase de farnésyle, empêchant ainsi la farnélysation des protéines cibles telles que Ras. Cette inhibition conduit à l'accumulation de Ras non farnélysé dans le cytoplasme, qui ne peut pas s'ancrer à la membrane cellulaire et reste donc inactif. Cette perturbation des voies de signalisation Ras entraîne l'inhibition de la prolifération cellulaire et l'induction de l'apoptose. De plus, le chlorhydrate de FTI 277 a montré qu'il modulait la voie de signalisation PI3K/Akt, contribuant davantage à ses effets anticancéreux et anti-inflammatoires .

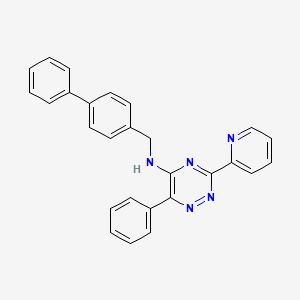

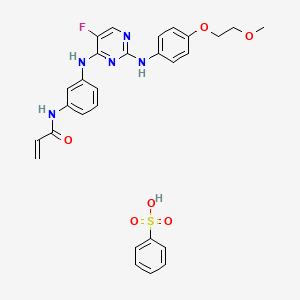

Comparaison Avec Des Composés Similaires

Le chlorhydrate de FTI 277 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur de la transférase de farnésyle. Des composés similaires incluent :

Le chlorhydrate de FTI 277 se distingue par son inhibition spécifique de la farnélysation de Ras et sa large gamme d'applications en recherche scientifique .

Propriétés

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAFFJUUNXEDEW-PXPMWPIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

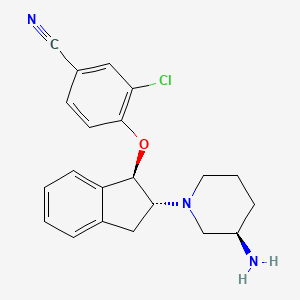

![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B560093.png)

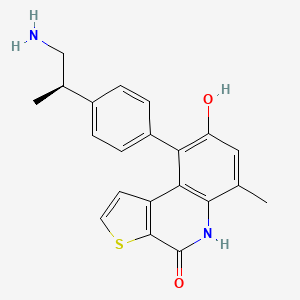

![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)

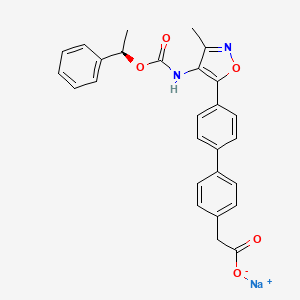

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)

![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)